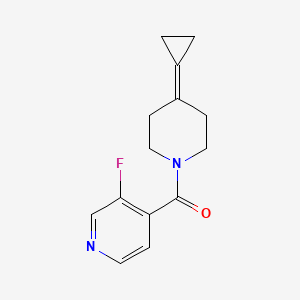

![molecular formula C16H13N5O2S B2398220 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide CAS No. 1797890-80-2](/img/structure/B2398220.png)

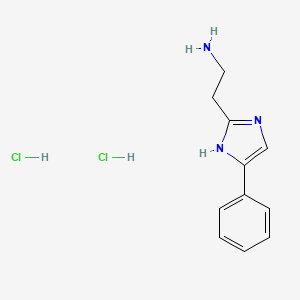

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide” is a small molecule . It belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .

Molecular Structure Analysis

The molecular formula of this compound is C9H11N3O2S . The average weight is 225.268 and the monoisotopic weight is 225.057197301 . It’s a small molecule and its structure can be downloaded for further analysis .科学的研究の応用

Pharmacological Activities

Quinoxaline derivatives, which include compounds like N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide, demonstrate a range of pharmacological activities. These activities encompass anti-inflammatory, analgesic, and anticonvulsant properties. This makes them significant in medicinal chemistry, especially in drug design due to their potential as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides (Kethireddy et al., 2017).

Antibacterial Activity

A study on thiazolopyrazine-incorporated tetracyclic quinolone antibacterials, which are structurally related to quinoxaline derivatives, revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of quinoxaline derivatives in the development of new antibacterial agents (Inoue et al., 1994).

Antioxidant, Anti-inflammatory, and Analgesic Properties

Research on azolopyrimidoquinolines and pyrimidoquinazolines, related to quinoxaline derivatives, showed significant antioxidant, anti-inflammatory, and analgesic activities. This suggests a potential application of quinoxaline derivatives in treating conditions associated with oxidative stress and inflammation (El-Gazzar et al., 2009).

Synthetic Chemotherapy Agents

In the search for more effective antimicrobial compounds, certain thiazoloquinoline derivatives have shown stronger activities against Gram-negative and Gram-positive bacteria compared to existing drugs like nalidixic acid. This positions quinoxaline derivatives as promising candidates in synthetic chemotherapy (Kadoya et al., 1976).

Antitumor Evaluation

A synthesis and evaluation study of new thiazolo[5,4-b]quinoline derivatives demonstrated in vitro cytotoxicity against several cell lines, indicating their potential as antitumor agents. This highlights the scope of quinoxaline derivatives in cancer research and therapy (Alvarez-Ibarra et al., 1997).

EGFR-TK Inhibition and Anticancer Activity

Quinoxaline derivatives, including ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, have shown significant anti-proliferative effects against various cancer cell lines and strong EGFR inhibitory activity. This underscores their role in the development of new anticancer agents (Ahmed et al., 2020).

作用機序

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Biochemical Pathways

The compound’s interaction with Chk1 can affect multiple biochemical pathways. Chk1 is involved in the DNA damage response pathway, where it helps to halt cell cycle progression in the presence of DNA damage. By modulating Chk1 activity, the compound could potentially influence this pathway and its downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with Chk1 and the subsequent alterations in downstream pathways. Potential effects could include cell cycle arrest, DNA repair, or apoptosis, depending on the context .

特性

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S/c22-14(12-8-18-9-4-1-2-5-10(9)19-12)21-16-20-11-6-3-7-17-15(23)13(11)24-16/h1-2,4-5,8H,3,6-7H2,(H,17,23)(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQMVOLWSSPZBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398139.png)

![3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398140.png)

![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)

![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)

![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)

![4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2398154.png)

![2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2398156.png)